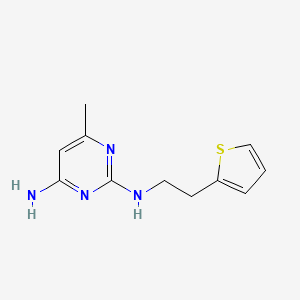
6-メチル-N2-(2-(チオフェン-2-イル)エチル)ピリミジン-2,4-ジアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 6-position and an ethyl group linked to a thiophene ring at the N2 position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
科学的研究の応用
6-methyl-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific electronic or optical properties.
作用機序
Target of Action
The primary target of 6-methyl-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein involved in DNA repair damage . It plays a crucial role in cellular processes such as genome integrity surveillance, cellular differentiation, gene transcription regulation, inflammation, mitosis, cell cycle progression, DNA damage response initiation, and apoptosis .
Mode of Action
This compound interacts with its target, PARP-1, by inhibiting its activity . When DNA is damaged, PARP-1 is activated to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and catalyze the addition of ADP-ribose units to it and to nuclear target proteins . This recruits base excision repair (BER) components to facilitate the DNA repair process and cell survival . By inhibiting PARP-1, this compound compromises the cancer cell DNA repair mechanism, leading to genomic dysfunction and cell death .
Biochemical Pathways
The biochemical pathway affected by this compound is the DNA repair pathway . Specifically, it targets the base excision repair (BER) and DNA single-strand break (SSB) repair processes . By inhibiting PARP-1, the compound disrupts these repair processes, leading to genomic dysfunction and cell death .
Pharmacokinetics
Most of the synthesized compounds related to this class were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The result of the action of this compound is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent for cancer treatment, as increased PARP-1 expression is sometimes observed in melanomas, breast cancer, lung cancer, and other neoplastic diseases .
Action Environment
The action environment of this compound can be influenced by various factors. It’s worth noting that the effectiveness of similar compounds can be influenced by factors such as the presence of other drugs, the patient’s health status, and specific genetic factors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methylpyrimidine-2,4-diamine with 2-(thiophen-2-yl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in a pure form.
化学反応の分析
Types of Reactions
6-methyl-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the pyrimidine ring in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted pyrimidine derivatives.
類似化合物との比較
Similar Compounds
2-(thiophen-2-yl)pyrimidine derivatives: These compounds share the thiophene-pyrimidine core structure and exhibit similar biological activities.
6-methylpyrimidine derivatives: Compounds with a methyl group at the 6-position of the pyrimidine ring, which may have comparable chemical reactivity and biological properties.
Uniqueness
6-methyl-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine is unique due to the specific substitution pattern on the pyrimidine ring and the presence of the thiophene moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .
特性
IUPAC Name |
6-methyl-2-N-(2-thiophen-2-ylethyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-8-7-10(12)15-11(14-8)13-5-4-9-3-2-6-16-9/h2-3,6-7H,4-5H2,1H3,(H3,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCXIZHXDRUPKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCC2=CC=CS2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
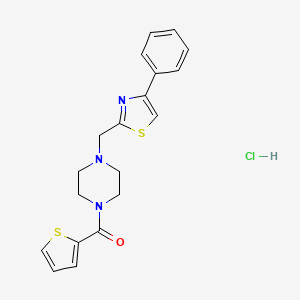
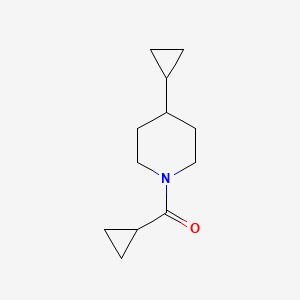
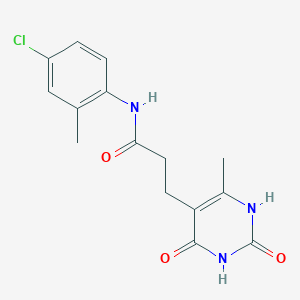

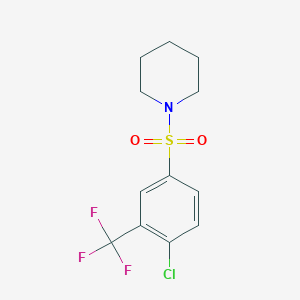
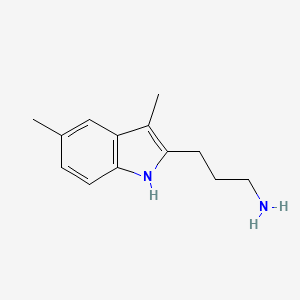
![N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2410624.png)
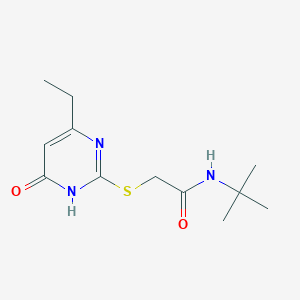
![2-(methylsulfanyl)-N-{2-[4-(piperidin-1-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2410626.png)
![N-[[1-(Thiolan-3-yl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2410627.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2410629.png)
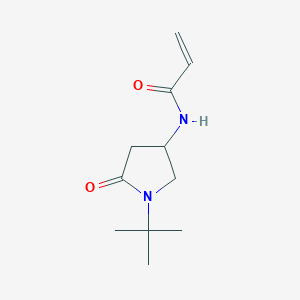
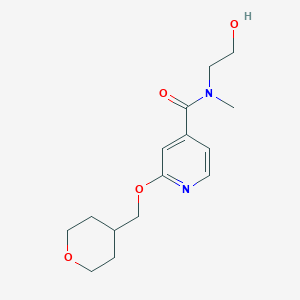
![3-(3,4-dimethylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2410633.png)
